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molecular formula C10H12FNO B1380487 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde CAS No. 1379375-34-4

3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde

Cat. No. B1380487
M. Wt: 181.21 g/mol
InChI Key: FJEBZROCCLWOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933085B2

Procedure details

To a solution of {3-[(dimethylamino)methyl]-5-fluorophenyl}methanol (0.100 g, 0.546 mmol, from Step 1) in Chloroform (3 mL) was added manganese(IV) oxide (0.145 g, 1.42 mmol) and the mixture was heated in an oil bath held at 80° C. for 7 hours, The reaction mixture was filtered, rinsing with copious CHCl3 and the solvent was removed from the filtrate in vacuo. The product of the reaction, containing approximately 50% aldehyde and 50%) unreacted alcohol was used without further purification in Step 3. H NMR (300 MHz, CDCl3): δ 9.99 (d, 1H), 7.78 (dd, 1H), 7.67 (ddd, 1H), 7.52 (ddd, 1H), 4.28 (s, 2H), 2.84 (s, 6H); LCMS (M+H)+: 182.0.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.145 g
Type
catalyst
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[CH:6]=[C:7]([CH2:12][OH:13])[CH:8]=[C:9]([F:11])[CH:10]=1)[CH3:3]>C(Cl)(Cl)Cl.[O-2].[Mn+4].[O-2]>[CH3:3][N:2]([CH2:4][C:5]1[CH:6]=[C:7]([CH:8]=[C:9]([F:11])[CH:10]=1)[CH:12]=[O:13])[CH3:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
CN(C)CC=1C=C(C=C(C1)F)CO
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0.145 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]
Step Two
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated in an oil bath
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
rinsing with copious CHCl3
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
The product of the reaction
CUSTOM
Type
CUSTOM
Details
was used without further purification in Step 3

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
CN(C)CC=1C=C(C=O)C=C(C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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